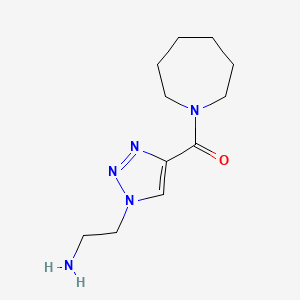

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone

Description

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone is a synthetic small molecule featuring a 1,2,3-triazole core linked to a seven-membered azepane ring via a methanone bridge. This compound is structurally related to bioactive triazole derivatives, which are often explored for their pharmacological properties, including kinase inhibition, cytotoxicity, and enzyme modulation .

Properties

Molecular Formula |

C11H19N5O |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

[1-(2-aminoethyl)triazol-4-yl]-(azepan-1-yl)methanone |

InChI |

InChI=1S/C11H19N5O/c12-5-8-16-9-10(13-14-16)11(17)15-6-3-1-2-4-7-15/h9H,1-8,12H2 |

InChI Key |

VBHRPYSVXDGDBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CN(N=N2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with an azepane derivative.

Final Coupling: The final step involves coupling the triazole-azepane intermediate with a methanone group under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the triazole or azepane rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products

Oxides: Formed through oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone involves:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Key Observations :

- Ring Size and Flexibility : The azepane ring (7-membered) in the target compound may confer greater conformational flexibility compared to six-membered piperazine or piperidine derivatives . This could influence binding kinetics in biological targets.

- Synthetic Routes: Similar compounds are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by coupling with cyclic amines. The aminoethyl group may require protective strategies (e.g., Boc protection) during synthesis .

Key Insights :

- Cytotoxicity : Piperazine-linked triazole derivatives exhibit potent cytotoxicity, suggesting that the target compound’s azepane group may modulate activity via steric or electronic effects .

- Enzyme Targeting : The diazabicyclo[3.2.1]octane derivative (INN: Obafistatum) highlights the pharmacological relevance of bicyclic amines in drug design, though azepane’s larger ring may alter target selectivity .

- Structural-Activity Relationships (SAR): Substituents on the triazole (e.g., benzyl vs. aminoethyl) critically influence bioactivity. The aminoethyl group could enhance interactions with polar residues in enzyme binding pockets .

Physicochemical and Crystallographic Comparisons

- Crystallography: Similar triazole-methanones (e.g., (4-methylphenyl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone) form dense crystal lattices via π-π stacking and hydrogen bonds. The target compound’s aminoethyl group may disrupt packing, reducing crystallinity .

Biological Activity

The compound (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone , with the CAS number 1465274-95-6 , belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to summarize the biological activity of this specific compound based on available research findings.

The chemical structure and properties of the compound are as follows:

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone |

| Appearance | Powder |

Biological Activity Overview

The biological activity of triazole derivatives has been extensively studied. The specific compound of interest has shown potential in several areas:

Antimicrobial Activity

Triazole derivatives generally exhibit significant antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacteria and fungi. For instance, studies on related triazole compounds have demonstrated effective inhibition against pathogens such as Candida albicans and Staphylococcus aureus .

Xanthine Oxidase Inhibition

A related class of triazole compounds has been identified as mixed-type inhibitors of xanthine oxidase, an enzyme involved in uric acid production. This activity is particularly relevant for conditions like gout and hyperuricemia. For example, a study reported that certain triazole derivatives had IC values significantly lower than allopurinol, a standard medication for gout . Although specific data for our compound is not yet available, its structural similarity suggests potential for similar activity.

Case Study 1: Antimicrobial Efficacy

In a study examining various triazole derivatives, compounds structurally similar to (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone were tested against a panel of bacterial strains. The results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) in the low micromolar range against multiple strains . This suggests a promising avenue for further investigation into the antimicrobial potential of our compound.

Research Findings

Recent research highlights the significance of structure-activity relationships (SAR) in determining the biological efficacy of triazole derivatives. Key findings include:

- Substituent Effects : The presence of aminoethyl and azepane moieties enhances solubility and bioavailability, which are critical for effective biological activity.

- Mechanistic Insights : Molecular modeling studies suggest that the binding affinity to target enzymes is influenced by the electronic properties of substituents on the triazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.